4-(2,3-Difluorophenyl)-2-nitrobenzoic acid
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Overview
Description
4-(2,3-Difluorophenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a nitro group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,3-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Reduction: The major product of the reduction reaction is 4-(2,3-difluorophenyl)-2-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the nitro group and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
- 4-(2,4-Difluorophenyl)-2-nitrobenzoic acid
- 4-(3,4-Difluorophenyl)-2-nitrobenzoic acid
- 4-(2,3-Difluorophenyl)-3-nitrobenzoic acid
Comparison: 4-(2,3-Difluorophenyl)-2-nitrobenzoic acid is unique due to the specific positioning of the fluorine atoms and the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-10-3-1-2-8(12(10)15)7-4-5-9(13(17)18)11(6-7)16(19)20/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGQUBTUVPUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689674 |
Source
|
Record name | 2',3'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-79-2 |
Source
|
Record name | 2',3'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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